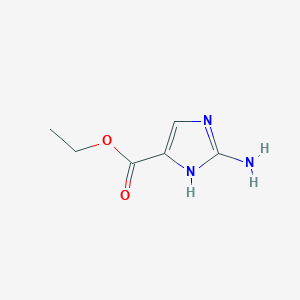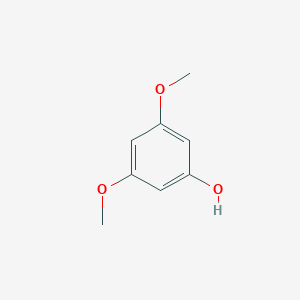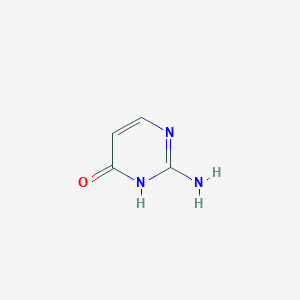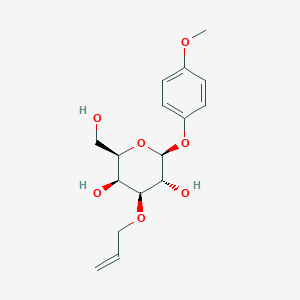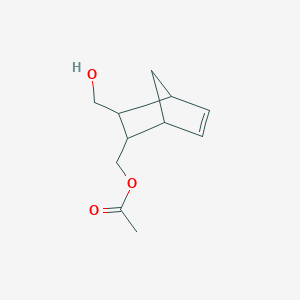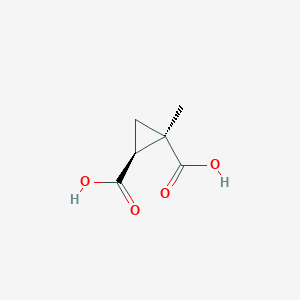
(1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid, also known as MCPA, is a cyclopropane derivative with two carboxylic acid groups. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid is not fully understood, but it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been reported to have neuroprotective and anti-tumor activities. However, further studies are needed to elucidate its exact biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid has several advantages as a research tool, including its availability, stability, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on (1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid. One possible direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its mechanism of action and its interactions with enzymes and other biomolecules. Additionally, the synthesis of new (1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid derivatives with improved properties and activities could be pursued.
Métodos De Síntesis
(1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid can be synthesized through several methods, including the oxidation of 1-methylcyclopropane with potassium permanganate, the reaction of 1-methylcyclopropane with carbon monoxide and water in the presence of a rhodium catalyst, and the reaction of 1-methylcyclopropane with carbon dioxide in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
(1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid has been extensively studied in various scientific fields, such as organic chemistry, medicinal chemistry, and biochemistry. It has been used as a building block for the synthesis of various organic compounds, including natural products and pharmaceuticals. In medicinal chemistry, (1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid has been explored as a potential drug candidate for the treatment of various diseases, such as cancer and inflammation. In biochemistry, (1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid has been used as a tool to study the mechanism of enzyme-catalyzed reactions.
Propiedades
Número CAS |
148261-95-4 |
|---|---|
Nombre del producto |
(1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid |
Fórmula molecular |
C6H8O4 |
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
(1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H8O4/c1-6(5(9)10)2-3(6)4(7)8/h3H,2H2,1H3,(H,7,8)(H,9,10)/t3-,6-/m1/s1 |
Clave InChI |
CUXGZYHWQYTLKE-AWFVSMACSA-N |
SMILES isomérico |
C[C@]1(C[C@@H]1C(=O)O)C(=O)O |
SMILES |
CC1(CC1C(=O)O)C(=O)O |
SMILES canónico |
CC1(CC1C(=O)O)C(=O)O |
Sinónimos |
1,2-Cyclopropanedicarboxylicacid,1-methyl-,(1R-cis)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



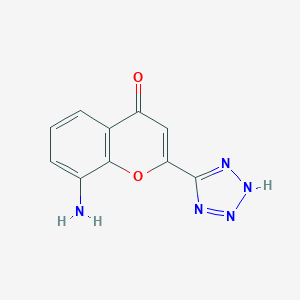
![3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B141007.png)
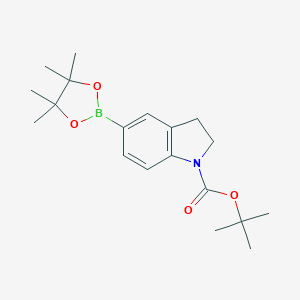
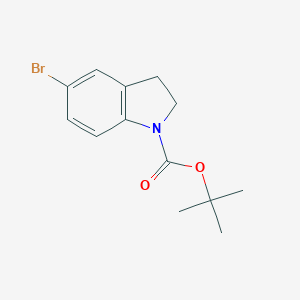
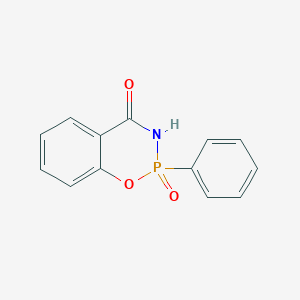
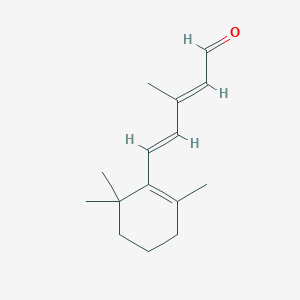

![(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B141020.png)
